3'-Bromo-2,2':5',2''-terthiophene
Overview
Description
Synthesis Analysis
- Selective Synthesis : Efficient procedures for synthesizing phototoxic 2,2':5',2''-terthiophene derivatives, which include 3'-Bromo-2,2':5',2''-terthiophene, have been developed. These methods often involve palladium-mediated carbon-carbon bond-forming reactions (Rossi, Carpita, Ciofalo, & Lippolis, 1991).
- Polymerization Potential : 3'-Vinyl-2,2':5',2''-terthiophene, a related compound, has been synthesized from 2,3,5-tribromothiophene, showcasing the potential for polymerization and copolymerization with other materials like styrene (Kagan & Liu, 1996).
Molecular Structure Analysis
- Coplanarity Studies : The molecular structure and coplanarity of 2,2':5',2''-terthiophene and its derivatives, including those substituted at the 3'-position, have been studied using UV spectroscopy and X-ray diffractometry (Kankare et al., 1994).
Chemical Reactions and Properties
- Electrochemical and Spectroscopic Studies : Investigations into various substituted terthiophenes have provided insights into their electrochemical and spectroscopic properties, contributing to a better understanding of their chemical behavior (Pappenfus et al., 2002).
Physical Properties Analysis
- Conductivity and Morphology : The polyterthiophene derivative, poly(3',4'-ethylenedioxy-2,2':5',2''-terthiophene), demonstrates varying conductivity and morphology based on the ratio of oxidant to monomer, implying significant physical property variations (Abdiryim et al., 2010).
Chemical Properties Analysis
- Redox Behavior : Dinitro and quinodimethane derivatives of terthiophene, closely related to 3'-Bromo-2,2':5',2''-terthiophene, have shown unique redox properties, being able to undergo both oxidation and reduction. This indicates the potential versatility of 3'-Bromo-2,2':5',2''-terthiophene in various chemical applications (Pappenfus et al., 2002).
Scientific Research Applications
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Organic Electronics
- Application : Derivatives of “3’-Bromo-2,2’:5’,2’'-terthiophene” may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
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Electrosorption Studies
- Application : The electrosorption of 3-bromo-2-nitrothiophene (a compound similar to “3’-Bromo-2,2’:5’,2’'-terthiophene”) on a polycrystalline gold electrode has been studied .
- Method : This study involved applying a potential to a gold electrode in a solution of 3-bromo-2-nitrothiophene and observing the resulting changes in the electrode’s surface with surface-enhanced Raman spectroscopy (SERS) .
- Results : The results suggested a tilted orientation of the 3-bromo-2-nitrothiophene molecule on the gold surface, with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold .
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Luminescent Polymers
- Application : Oligothiophenedicarboxylic acids and their derivatives, which can be synthesized from “3’-Bromo-2,2’:5’,2’'-terthiophene”, are used for the synthesis of luminescent polymers .
- Method : The synthesis involves the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives .
- Results : The resulting luminescent polymers can be used in various applications, including organic cells, electrochromic displays, chemical sensors, and light-emitting diodes .
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Solar Cell Sensitizers
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Hybrid Organic/Inorganic Luminescent Materials
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Metal-Organic Framework Structures
- Application : A combination of 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acids, manganese (II), and copper salts has been used to synthesize metal-organic framework structures with antiferromagnetic properties .
- Results : The resulting metal-organic framework structures exhibit antiferromagnetic properties .
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Organic Semiconductors
- Application : Derivatives of “3’-Bromo-2,2’:5’,2’'-terthiophene” can be used in the synthesis of low molecular mass organic semiconductors .
- Method : The synthesis involves the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives .
- Results : The resulting organic semiconductors can be used as active materials for light-emitting diodes .
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Electrochromic Displays
- Application : Oligothiophenedicarboxylic acids and their derivatives, which can be synthesized from “3’-Bromo-2,2’:5’,2’'-terthiophene”, are used in the fabrication of electrochromic displays .
- Results : The use of these derivatives could potentially improve the performance characteristics of the display .
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Chemical Sensors
- Application : Oligothiophenedicarboxylic acids have been used in combination with zinc oxide for the preparation of hybrid organic/inorganic nanomaterials .
- Results : These nanomaterials are of interest for the fabrication of light-emitting diodes .
- Application : A combination of 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acids, manganese (II), and copper salts has been used to synthesize metal-organic framework structures with antiferromagnetic properties .
- Results : The resulting metal-organic framework structures exhibit antiferromagnetic properties .
properties
IUPAC Name |
3-bromo-2,5-dithiophen-2-ylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS3/c13-8-7-11(9-3-1-5-14-9)16-12(8)10-4-2-6-15-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBHDLKMGUOJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909353 | |
Record name | 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2,2':5',2''-terthiophene | |
CAS RN |
105125-00-6 | |
Record name | 2,2':5',2''-Terthiophene, 3'-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105125006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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